Glycyl-seryl-phenylalanine
Description
Properties
CAS No. |
87494-17-5 |
|---|---|
Molecular Formula |
C14H19N3O5 |
Molecular Weight |
309.32 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H19N3O5/c15-7-12(19)16-11(8-18)13(20)17-10(14(21)22)6-9-4-2-1-3-5-9/h1-5,10-11,18H,6-8,15H2,(H,16,19)(H,17,20)(H,21,22)/t10-,11-/m0/s1 |
InChI Key |
JSLVAHYTAJJEQH-QWRGUYRKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)CN |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CO)NC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The most common method for preparing this compound is solid-phase peptide synthesis (SPPS), which allows stepwise assembly of peptides on a solid resin support. The process involves:
- Stepwise coupling of protected amino acid derivatives (such as Boc- or Fmoc-protected amino acids).
- Use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) often in combination with additives such as hydroxybenzotriazole (HOBt) to enhance coupling efficiency.
- Deprotection steps to remove protecting groups without cleaving the peptide from the resin until synthesis is complete.
- Final cleavage from the resin and purification by chromatographic techniques.
This method yields peptides with high purity and can be automated for efficiency. For this compound, the sequence is built starting from the C-terminal phenylalanine attached to the resin, followed by serine and glycine coupling sequentially.
Multicomponent Reaction (MCR) Approach
Recent research has explored isocyanide-based multicomponent reactions, particularly the Ugi four-component reaction (Ugi-4CR), to synthesize diN-substituted glycyl-phenylalanine derivatives. Although this method is more commonly applied to derivatives, it demonstrates a novel synthetic route:
- The Ugi-4CR combines an amine, an aldehyde (e.g., paraformaldehyde), a carboxylic acid, and an isocyanide in one pot.
- For this compound analogs, DL-phenylalanine ethyl ester isocyanide and paraformaldehyde are used as fixed components.
- The reaction proceeds via preformation of an imine intermediate, followed by addition of acid and isocyanide to improve yields.
- Subsequent deprotection steps (e.g., LiOH-mediated ester hydrolysis and catalytic hydrogenation) yield the free peptide or its zwitterionic form.
This approach offers moderate to good yields and allows structural diversity by varying acid and amine components, although it is more suited for derivative synthesis rather than the exact this compound tripeptide.
Cyclopeptide Synthesis Context
While this compound is a linear tripeptide, related peptides with phenylalanine residues have been synthesized as cyclic peptides using:
- Linear peptide assembly via solution-phase methods.
- Activation of carboxyl termini with p-nitrophenol esters.
- Cyclization under dilute conditions with bases like triethylamine or N-methylmorpholine.
- Purification and characterization by chromatographic and spectroscopic methods.
This method is more complex and typically applied to longer peptides but demonstrates the versatility of peptide synthesis methodologies.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Features | Advantages | Disadvantages | Yield Range | Purification Techniques |
|---|---|---|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise assembly on resin; automated possible | High purity; scalable; efficient | Requires specialized equipment | Typically >80% per step | Chromatography (HPLC), crystallization |
| Solution-Phase Peptide Synthesis | Coupling in solution with protecting groups | Flexible; suitable for small scale | Labor-intensive; multiple purifications | Variable, 50-80% overall | Chromatography, recrystallization |
| Ugi Four-Component Reaction (MCR) | One-pot multicomponent reaction for derivatives | Rapid diversity; moderate yields | Less suited for exact tripeptide; complex deprotections | Moderate (40-70%) | Chromatography, spectroscopy |
| Cyclopeptide Synthesis (for cyclic peptides) | Linear peptide synthesis followed by cyclization | Produces cyclic peptides with bioactivity | Complex; longer synthesis time | Moderate (50-80%) | Chromatography, NMR analysis |
Detailed Research Findings
- The Ugi-4CR method demonstrated the synthesis of diN-substituted glycyl-phenylalanine derivatives with moderate to good yields by preforming imine intermediates before adding other components, improving reaction efficiency.
- Basic hydrolysis using lithium hydroxide in methanolic solution effectively removes ester protecting groups without degrading the peptide backbone.
- Catalytic hydrogenation with palladium on carbon is employed to remove carbobenzyloxy (Cbz) protecting groups to yield free amino acids or peptides.
- Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) confirm the structure and purity of synthesized peptides.
- In solution-phase synthesis, coupling reactions using dicyclohexylcarbodiimide (DCC) and N-methylmorpholine (NMM) at low temperatures (0°C) yield high-purity peptides, with purification steps involving washing with sodium bicarbonate and sodium chloride solutions, drying over anhydrous sodium sulfate, and recrystallization from suitable solvents.
- Cyclization of peptides containing phenylalanine residues involves activation of the carboxyl terminus with p-nitrophenol esters, followed by intramolecular amide bond formation under mild base catalysis, yielding cyclic peptides with good yields and confirmed by IR and NMR spectroscopy.
Chemical Reactions Analysis
Types of Reactions
Gly-ser-phe can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid side chains.
Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing agents: Sodium borohydride (NaBH₄), dithiothreitol (DTT).
Substitution reagents: Various alkylating agents, acylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can yield serine hydroxyl derivatives, while reduction can lead to the formation of reduced peptide bonds .
Scientific Research Applications
Biological Significance
1.1 Peptide Structure and Function
Glycyl-seryl-phenylalanine is classified as a bioactive peptide, which can influence various biological processes. The specific arrangement of amino acids allows it to interact with biological receptors and enzymes, potentially modulating physiological functions such as hormone regulation and neurotransmission.
1.2 Neuroprotective Effects
Research indicates that peptides similar to this compound may exhibit neuroprotective properties. For instance, studies have shown that certain dipeptides can enhance cognitive function and protect against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
Pharmaceutical Applications
2.1 Drug Development
this compound has been investigated for its role in drug formulation. Its solubility and stability make it a candidate for inclusion in pharmaceutical preparations aimed at enhancing bioavailability. For example, when combined with other compounds, it may improve the efficacy of drugs targeting specific receptors .
2.2 Hair Growth Stimulation
A notable application of peptide complexes involving phenylalanine is in hair growth stimulation. Research has indicated that peptide-copper complexes containing similar amino acids can promote hair regrowth in subjects suffering from androgenetic alopecia. The mechanism involves enhancing the proliferation of dermal papilla cells, which are crucial for hair follicle development .
Case Studies
Technological Innovations
Recent advancements in nanotechnology have enabled the encapsulation of peptides like this compound into nanoparticles for targeted drug delivery systems. These systems enhance the stability and release profile of the peptides, allowing for controlled therapeutic effects over extended periods .
Mechanism of Action
The mechanism of action of Gly-ser-phe involves its interaction with specific molecular targets and pathways. As a peptide, it can bind to receptors, enzymes, or other proteins, modulating their activity. The specific effects depend on the sequence and structure of the peptide, as well as the context in which it is used. For example, Gly-ser-phe may act as a signaling molecule, influencing cellular processes such as proliferation, differentiation, or apoptosis .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
The table below compares GSP with structurally related peptides, drawing from available
Key Observations :
- Molecular Weight : GSP’s theoretical molecular weight (~310–330 g/mol) would fall between Gly-Phe (222.24 g/mol) and Gly-Ala-Phe (293.32 g/mol), assuming a tripeptide structure.
- Structural Flexibility : Compared to Gly-Ala-Phe, GSP’s serine residue introduces a polar hydroxyl group, which may enhance solubility or participate in hydrogen bonding.
Functional and Application Comparisons
Biochemical Interactions
- Gly-Phe : As a dipeptide, it serves as a model for studying peptide bond stability and enzymatic cleavage. Its aromatic Phe residue may facilitate interactions with hydrophobic protein domains .
Analytical and Industrial Relevance
- Glycosylation Studies : highlights glycan analysis tools (e.g., GlycoBase) that could apply to glycosylated derivatives of GSP .
- Safety Profiles : While GSP-specific data are lacking, peptides like His-Gly-Glu-Phe-Ala-...-Ala require stringent safety evaluations, as seen in safety data sheets (SDS) .
Biological Activity
Glycyl-seryl-phenylalanine (Gly-Ser-Phe) is a tripeptide composed of three amino acids: glycine, serine, and phenylalanine. This compound has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities, including its role in peptide transport mechanisms, neuroprotective effects, and interactions with various receptors.
Peptide Transport Mechanisms
Research indicates that dipeptides and tripeptides such as Gly-Ser-Phe can be substrates for peptide transport systems in mammals. Notably, the PepT1 transporter, which is responsible for the absorption of small peptides in the intestine, shows high affinity for various dipeptides and tripeptides. Studies have demonstrated that Gly-Ser-Phe can be effectively transported across intestinal membranes, facilitating its absorption and utilization by the body .
Table 1: Peptide Transport Characteristics of Gly-Ser-Phe
| Peptide | Transporter | Affinity (Km) | Source |
|---|---|---|---|
| Glycyl-Seryl-Phe | PepT1 | Low | Rabbit Intestine |
| Gly-Pro | PepT1 | Moderate | Human Intestine |
| Gly-Sar | PepT1 | High | Ovine Intestine |
Neuroprotective Effects
Gly-Ser-Phe has been studied for its neuroprotective properties. In vitro studies have shown that this tripeptide can exert protective effects on neuronal cells, particularly under conditions of oxidative stress. One study indicated that concentrations of Gly-Ser-Phe above 100 µM could significantly reduce neuronal cell death in hippocampal neurons by modulating calcium signaling pathways .
Case Studies and Research Findings
- Neuroprotection in Hippocampal Neurons :
- Transport Mechanism Studies :
- Comparative Enzyme Activity :
Table 2: Comparative Dipeptidase Activity on Gly-Ser-Phe
| Species | Tissue Type | Hydrolysis Rate (Relative Activity) |
|---|---|---|
| Cod Muscle | Muscle | 0.70 |
| Trout Muscle | Muscle | 0.68 |
| Rat Kidney | Renal | 0.75 |
Q & A
Q. What are the standard protocols for synthesizing Glycyl-seryl-phenylalanine (GSF) in laboratory settings?
GSF is typically synthesized using solid-phase peptide synthesis (SPPS), which allows sequential addition of protected amino acids. Key steps include:
- Coupling reagents : Use carbodiimides (e.g., EDC/HOBt) to activate carboxyl groups for peptide bond formation .
- Deprotection : Remove Fmoc or Boc protecting groups under controlled acidic conditions (e.g., 20% piperidine for Fmoc) .
- Purification : Employ reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to isolate the target peptide .
- Validation : Confirm sequence integrity via MALDI-TOF mass spectrometry and NMR spectroscopy .
Q. How can researchers ensure the purity and stability of GSF during storage?
- Purity assessment : Use analytical HPLC (>95% purity threshold) and validate with two orthogonal methods (e.g., LC-MS and amino acid analysis) .
- Storage conditions : Lyophilized peptides should be stored at -20°C in airtight containers to prevent hydrolysis. For short-term use, dissolve in sterile, deoxygenated buffers (pH 6–7) and avoid repeated freeze-thaw cycles .
Q. What analytical techniques are critical for characterizing GSF’s structural properties?
- Chirality analysis : Circular dichroism (CD) spectroscopy to confirm the configuration of serine and phenylalanine residues .
- Secondary structure : FTIR or NMR to detect β-sheet or random coil conformations, particularly in aqueous vs. lipid environments .
Advanced Research Questions
Q. How can contradictory data on GSF’s bioactivity in different experimental models be resolved?
- Source validation : Ensure peptide batches are standardized (e.g., identical synthesis protocols, purity thresholds) to eliminate variability .
- Context-specific assays : Compare bioactivity across cell lines (e.g., HEK293 vs. primary neurons) under controlled conditions (e.g., serum-free media, matched incubation times) to isolate confounding factors .
- Meta-analysis : Systematically review dose-response relationships and receptor binding affinities across published studies to identify consensus thresholds .
Q. What methodologies optimize GSF’s resistance to enzymatic degradation in in vivo studies?
- Backbone modification : Replace L-amino acids with D-isomers (e.g., D-serine) to reduce protease susceptibility .
- PEGylation : Conjugate polyethylene glycol to the N-terminus to enhance hydrodynamic radius and delay renal clearance .
- Pharmacokinetic profiling : Use radiolabeled (³H or ¹⁴C) GSF in rodent models to track tissue distribution and half-life .
Q. How do structural variations in GSF (e.g., phosphorylation of serine) impact its functional interactions?
- Post-translational mimicry : Synthesize phosphorylated GSF analogs via SPPS using Boc-protected phosphoserine, followed by selective deprotection .
- Binding assays : Surface plasmon resonance (SPR) or ITC to quantify affinity shifts for target receptors (e.g., G-protein-coupled receptors) between phosphorylated and non-phosphorylated forms .
- Molecular dynamics simulations : Model conformational changes induced by phosphorylation using software like GROMACS to predict allosteric effects .
Q. What experimental designs are recommended to evaluate GSF’s role in modulating oxidative stress pathways?
- In vitro models : Treat immortalized hepatocytes (e.g., HepG2) with tert-butyl hydroperoxide to induce oxidative stress, then measure GSF’s effect on glutathione levels via LC-MS/MS .
- Gene expression profiling : Use RNA-seq or qPCR arrays (e.g., Nrf2 pathway targets) to identify transcriptional regulatory mechanisms .
- Redox signaling : Employ fluorescent probes (e.g., DCFDA) for real-time ROS quantification in live-cell imaging .
Methodological Best Practices
- Reproducibility : Document all synthesis parameters (e.g., coupling times, solvent ratios) and analytical instrument settings (e.g., HPLC gradient profiles) in supplemental materials .
- Ethical compliance : For in vivo studies, obtain institutional animal care committee approval and adhere to ARRIVE guidelines for reporting .
- Data transparency : Share raw spectral data (NMR, MS) and statistical scripts via repositories like Zenodo or Figshare to facilitate peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
